

Using Pergolide Mesylate-d7 for equine anti-doping analysis

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Compound of Interest

Compound Name: Pergolide Mesylate-d7

Cat. No.: B1151648

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Application Note: High-Sensitivity Quantification of Pergolide in Equine Plasma & Urine using **Pergolide Mesylate-d7**

Abstract

This application note details a validated protocol for the extraction and quantification of Pergolide in equine plasma and urine. By utilizing **Pergolide Mesylate-d7** as a stable isotope-labeled internal standard (SIL-IS), this method corrects for the significant matrix effects common in equine biological fluids (e.g., high viscosity, alkaline pH in urine) and compensates for recovery losses during Solid Phase Extraction (SPE).[1] The protocol achieves a Lower Limit of Quantitation (LLOQ) of 5 pg/mL (0.005 ng/mL), sufficient for regulating the FEI "Controlled Medication" threshold and monitoring withdrawal times for horses treated for Pituitary Pars Intermedia Dysfunction (PPID).

Introduction & Regulatory Context

Pergolide is a potent dopamine receptor agonist used to treat Equine Cushing's Disease (PPID).[1][2] While therapeutic, it acts as a central nervous system stimulant, classifying it as a Controlled Medication under the Fédération Équestre Internationale (FEI) and a prohibited substance in horseracing (ARCI Class 2/3).

- The Analytical Challenge: Pergolide is rapidly metabolized (primarily to pergolide sulfoxide) and has a short plasma half-life (~6–12 hours).[1] Effective doping control requires detecting low-picogram concentrations of the parent drug to distinguish therapeutic use from illicit race-day administration.[1]
- Why **Pergolide Mesylate-d7**? The "d7" label (typically on the propyl side chain) provides a mass shift of +7 Da. This shift is ideal for Mass Spectrometry (MS) as it prevents "cross-talk" interference between the native drug and the internal standard while maintaining identical chromatographic retention. This co-elution is critical: it ensures the IS experiences the exact same ion-suppression or enhancement as the analyte at the electrospray source.

Materials & Mechanism

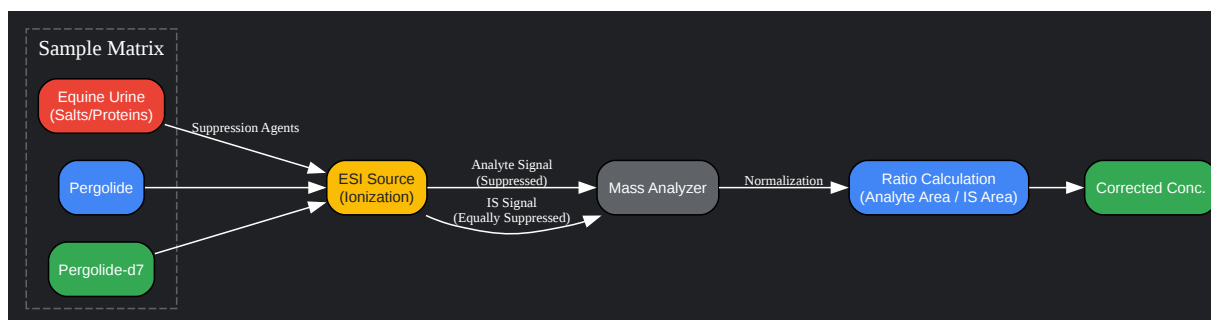
Internal Standard Specification

- Compound: **Pergolide Mesylate-d7** (Propyl-d7)[1]
- Chemical Formula:

[1]
- MW (Free Base): ~321.5 g/mol (Parent: 314.5 g/mol) [1]
- Role: Corrects for extraction variability (SPE recovery) and ESI matrix effects.

The Mechanism of Correction

In equine urine, high concentrations of endogenous salts and proteins can suppress the ionization of Pergolide. Without an IS that co-elutes, quantification errors >40% are common.[1]



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Figure 1: Mechanism of Matrix Effect Correction using Co-eluting Internal Standard.

Experimental Protocol

Reagents

- Extraction: Mixed-Mode Cation Exchange SPE Cartridges (e.g., Oasis MCX or Strata-X-C, 60mg).[1]
- Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]
- Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
- Stock Solution: 1 mg/mL Pergolide-d7 in Methanol.

Sample Preparation (Valid for Plasma & Urine)

This protocol uses Mixed-Mode Cation Exchange (MCX) to isolate the basic ergoline structure of Pergolide.[1]

- Aliquot: Transfer 1.0 mL of plasma or urine into a glass tube.
- Internal Standard Spike: Add 20 μ L of Pergolide-d7 Working Solution (10 ng/mL). Vortex for 10 sec.

- Note: Spiking before any manipulation ensures the IS tracks all losses.
- Pre-treatment: Add 1.0 mL of 2% Phosphoric Acid (). Vortex.
 - Why? Acidification ensures Pergolide is fully protonated (charged) to bind to the cation-exchange sorbent.[1]
- SPE Loading:
 - Condition cartridge: 1 mL Methanol -> 1 mL Water.[1]
 - Load sample at gravity flow or low vacuum (<5 Hg).[1]
- Wash Steps (Critical):
 - Wash 1:[1] 1 mL 2% Formic Acid (Removes proteins/acidic interferences).[1]
 - Wash 2: 1 mL Methanol (Removes neutral hydrophobic interferences).[1] Pergolide remains bound by ionic interaction.[1]
- Elution: Elute with 1.0 mL of 5% Ammonium Hydroxide in Methanol.
 - Why? The base neutralizes the drug, breaking the ionic bond and releasing it into the organic solvent.
- Reconstitution: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (90:10 A:B).

LC-MS/MS Conditions

- Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).[1]
- Flow Rate: 0.4 mL/min.[1][3]
- Gradient:
 - 0.0 min: 10% B

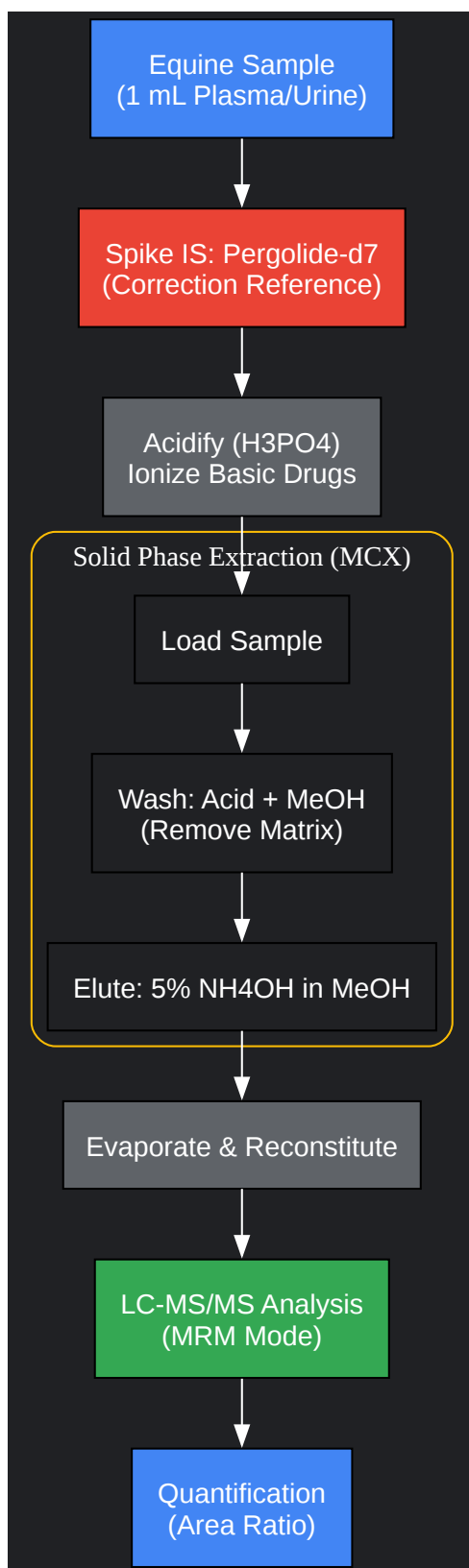
- 4.0 min: 90% B
- 4.1 min: 10% B (Re-equilibration)

MRM Transitions (Positive Mode ESI):

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Type	Collision Energy (eV)
Pergolide	315.2	208.1	Quantifier	25
315.2	267.1	Qualifier	18	
Pergolide-d7	322.2	208.1	Quantifier	25
322.2	274.1	Qualifier	18	

Technical Note: The transition 322.2 -> 208.1 represents the loss of the deuterated propyl chain. While the product ion (208.1) is the same mass as the native drug's fragment, the precursor selection (Q1) ensures specificity.

Workflow Visualization



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Figure 2: Step-by-step extraction and analysis workflow.[1][4]

Data Analysis & Validation

Calculation

Quantification is performed using the Area Ratio method:

Concentration is derived from a linear regression curve (

) plotted from calibration standards (0.01 – 10 ng/mL).[1]

Acceptance Criteria (Self-Validating System)

To ensure trustworthiness, every batch must meet these criteria:

- IS Retention Time: Must be within ± 0.05 min of the analyte.
- Ion Ratio: The ratio of Qualifier/Quantifier ions for the analyte must match the standard within $\pm 20\%$.
- IS Recovery: The absolute area of Pergolide-d7 in samples should be $>50\%$ of the area in a neat standard injection. A drop below 50% indicates severe matrix suppression or extraction failure.[1]

References

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